![molecular formula C13H18N2O B10853772 (S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)
(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
VER-5384 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of VER-5384 may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research has investigated its potential therapeutic applications, including its effects on various diseases and conditions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of VER-5384 involves its interaction with specific molecular targets and pathways. While the exact details are not fully understood, it is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
Comparison with Similar Compounds
VER-5384 can be compared to other similar compounds, such as:
CHEMBL77880: This compound shares a similar core structure but may have different functional groups.
SCHEMBL905999: Another structurally related compound with potential differences in biological activity.
BDBM50144842: A compound with a similar furoindole ring system but different side chains.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-1-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-9(14)8-15-6-4-10-2-3-12-11(13(10)15)5-7-16-12/h2-3,9H,4-8,14H2,1H3/t9-/m0/s1 |
InChI Key |
OBQZQQHWYDPMDY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN1CCC2=C1C3=C(C=C2)OCC3)N |
Canonical SMILES |
CC(CN1CCC2=C1C3=C(C=C2)OCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




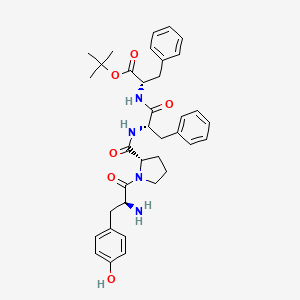

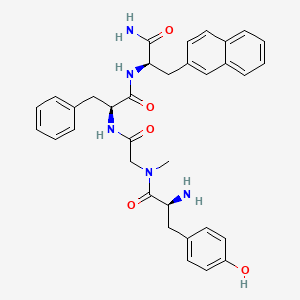
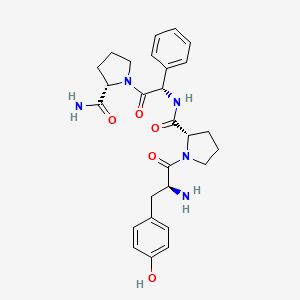
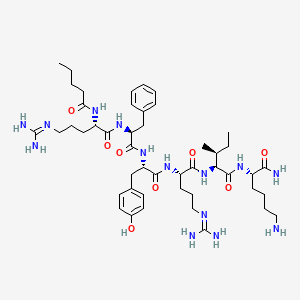
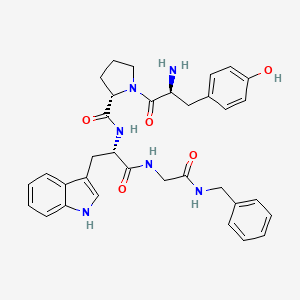
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
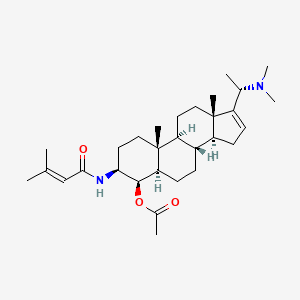
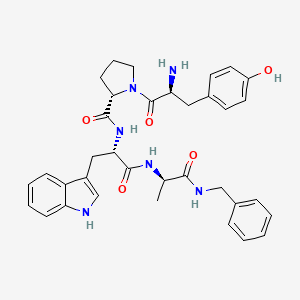
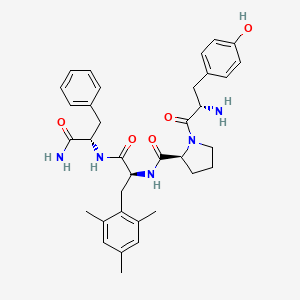
![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
